![molecular formula C21H32N2O B14305192 N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide CAS No. 114043-40-2](/img/structure/B14305192.png)
N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide is an organic compound with a complex structure that includes cyclohexyl, phenyl, and glycinamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with benzyl chloride to form N-cyclohexylbenzylamine. This intermediate is then reacted with glycine to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of N2-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), palladium catalyst (Pd/C)
Substitution: Halogenated compounds (e.g., benzyl chloride), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N2-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N’-phenyl-p-phenylenediamine
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide
Uniqueness
N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide is unique due to its specific combination of cyclohexyl, phenyl, and glycinamide groups, which confer distinct chemical properties and biological activities
Propiedades
Número CAS |
114043-40-2 |
|---|---|
Fórmula molecular |
C21H32N2O |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2-(cyclohexylamino)-N-[cyclohexyl(phenyl)methyl]acetamide |
InChI |
InChI=1S/C21H32N2O/c24-20(16-22-19-14-8-3-9-15-19)23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1,4-5,10-11,18-19,21-22H,2-3,6-9,12-16H2,(H,23,24) |
Clave InChI |
YKFKYDGGORYAKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2=CC=CC=C2)NC(=O)CNC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


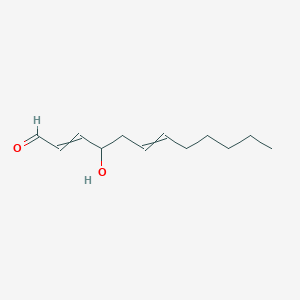
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
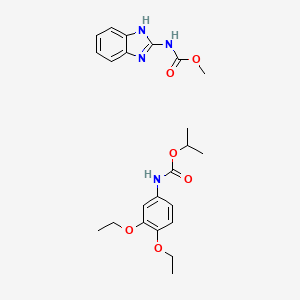
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
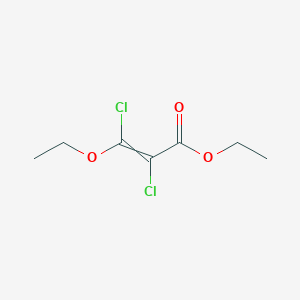
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
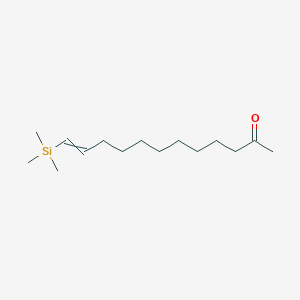

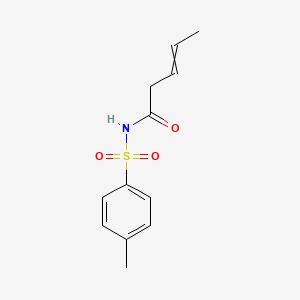
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
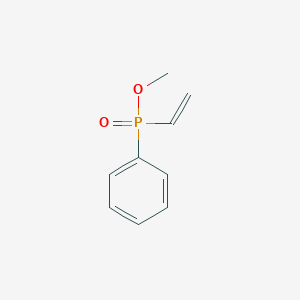
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
